6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Br2N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the isoquinoline ring, which significantly influences its chemical properties and reactivity .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that results in a range of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific substitutions on the THIQ scaffold .
Biochemical Pathways
Thiqs are known to originate as a consequence of reactions, known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds . This suggests that they may interact with and potentially affect pathways involving these compounds.
Pharmacokinetics
The biological actions of thiqs appear critically dependent on their metabolism . This suggests that the compound’s ADME properties could significantly impact its bioavailability and overall biological activity.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could have a range of potential effects at the molecular and cellular level.
Action Environment
It’s known that thiqs are insoluble in water , which could potentially influence their action and stability in aqueous environments.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Tetrahydroisoquinolines have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is known that tetrahydroisoquinolines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce quinoline derivatives.
Scientific Research Applications
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Comparison with Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Used as a pharmaceutical intermediate with similar reactivity but different substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and synthetic applications.
Uniqueness: 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds .
Properties
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDWQUYJNXAGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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